molecular formula C10H13ClO2S B2756661 1-Phenylbutane-2-sulfonyl chloride CAS No. 1553396-48-7

1-Phenylbutane-2-sulfonyl chloride

Cat. No. B2756661
CAS RN: 1553396-48-7
M. Wt: 232.72
InChI Key: LRAUICFQVYMASO-UHFFFAOYSA-N
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Description

1-Phenylbutane-2-sulfonyl chloride is an organo-sulphur compound . It is a liquid in its physical state .


Synthesis Analysis

Sulfonyl chlorides, including 1-Phenylbutane-2-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of sulfur dioxide and chlorine with organic compounds. A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts has been reported . Another method involves the use of a pyrylium salt (Pyry-BF4), which activates the poorly nucleophilic NH2 group in a sulfonamide, enabling the formation of sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 1-Phenylbutane-2-sulfonyl chloride consists of a phenyl group attached to a butane chain, which is further connected to a sulfonyl chloride group . The molecular formula is C10H13ClO2S .


Chemical Reactions Analysis

Sulfonyl chlorides, such as 1-Phenylbutane-2-sulfonyl chloride, are known for their reactivity. They can undergo a variety of transformations, permitting the synthesis of complex sulfonamides and sulfonates . They can also react with a variety of nucleophiles .


Physical And Chemical Properties Analysis

1-Phenylbutane-2-sulfonyl chloride is a liquid . Its molecular weight is 232.73 .

Scientific Research Applications

Organic Synthesis

1-Phenylbutane-2-sulfonyl chloride is an organic compound that can be used in various organic synthesis processes . It can serve as a reagent in the synthesis of other organic compounds, contributing to the development of new materials and pharmaceuticals .

Photocatalysis

In a study on photocatalysis, 1-Phenylbutane-2-sulfonyl chloride was produced from S-arylthioacetates under specific light conditions . This suggests that the compound could have applications in photocatalytic processes, which are important in fields like environmental remediation and energy production .

Pharmaceutical Testing

1-Phenylbutane-2-sulfonyl chloride can be used for pharmaceutical testing . High-quality reference standards of this compound can be used to ensure the accuracy of pharmaceutical research and quality control processes .

Material Science

Given its chemical structure, 1-Phenylbutane-2-sulfonyl chloride might have potential applications in material science. For instance, it could be used in the synthesis of polymers or other materials with specific properties .

Agrochemicals

Sulfur-containing compounds like 1-Phenylbutane-2-sulfonyl chloride are widely used in agrochemicals . Therefore, this compound could potentially be used in the development of new pesticides or fertilizers .

Food Industries

Sulfur compounds also play a significant role in the food industry . 1-Phenylbutane-2-sulfonyl chloride could potentially be used in food processing or preservation, although this would require rigorous safety testing .

Safety and Hazards

1-Phenylbutane-2-sulfonyl chloride is classified as a skin corrosive substance (Skin Corr. 1B) and may cause respiratory irritation (STOT SE 3) . It is labeled with the GHS07 and GHS05 pictograms and the signal word "Danger" .

Future Directions

The synthesis and applications of sulfonyl chlorides, including 1-Phenylbutane-2-sulfonyl chloride, continue to be an active area of research . The development of cost-effective and facile synthesis strategies for this class of compounds from easily available and inexpensive starting materials is of interest . The ability to convert primary sulfonamides into other functionalities using sulfonyl chlorides also presents opportunities for drug discovery .

properties

IUPAC Name

1-phenylbutane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-2-10(14(11,12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAUICFQVYMASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylbutane-2-sulfonyl chloride

CAS RN

1553396-48-7
Record name 1-phenylbutane-2-sulfonyl chloride
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